5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cytostatic activity 5-bromopyrimidine fluoroalkyl substitution

5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS not universally assigned; molecular formula C₅H₃BrF₂N₂O₂) is a dihalogenated pyrimidinedione that combines a 5-bromo substituent with a 6-difluoromethyl group on the uracil scaffold. The compound belongs to the broader class of 5‑halo‑6‑substituted uracils, a family recognized for antimetabolite, antiviral, and cytostatic activities.

Molecular Formula C5H3BrF2N2O2
Molecular Weight 240.99 g/mol
Cat. No. B13014238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC5H3BrF2N2O2
Molecular Weight240.99 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)C(F)F)Br
InChIInChI=1S/C5H3BrF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12)
InChIKeyROKUVAWZNPKUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione – Core Structural Identity and Class Positioning


5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS not universally assigned; molecular formula C₅H₃BrF₂N₂O₂) is a dihalogenated pyrimidinedione that combines a 5-bromo substituent with a 6-difluoromethyl group on the uracil scaffold. The compound belongs to the broader class of 5‑halo‑6‑substituted uracils, a family recognized for antimetabolite, antiviral, and cytostatic activities [1]. Unlike simple 5‑bromouracil, which acts as a thymine analog in DNA, the additional 6‑difluoromethyl substituent is expected to modulate electronic properties, metabolic stability, and binding interactions, making this compound a distinct chemical entity for medicinal chemistry and chemical biology applications .

Why Generic 5-Bromo or 6-Substituted Uracils Cannot Replace 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione


The specific pairing of a 5-bromo with a 6-difluoromethyl group creates a unique electronic environment that cannot be replicated by either 5-bromo‑6‑methyl, 5‑bromo‑6‑trifluoromethyl, or 5‑bromo‑6‑unsubstituted uracils. In the Prekupec et al. series, 5‑bromopyrimidine derivatives 5 and 6 — which bear a 5‑bromo and a C‑6 fluoroalkyl side chain — displayed the highest cytostatic activities among 19 evaluated compounds, outperforming all non‑brominated fluoroalkyl analogs and all fluorophenylalkyl derivatives [1]. The difluoromethyl group at C‑6 introduces a moderately electron‑withdrawing, lipophilic motif that simultaneously influences the acidity of the N1‑H/N3‑H protons and the electrophilicity of the C‑5 position, thereby altering both reactivity toward nucleophiles and target‑binding thermodynamics relative to analogs lacking this specific substitution pattern . These interdependent effects mean that substituting this compound with a simpler 5‑bromo or 6‑alkyl analog is likely to produce a different biological or reactivity profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione Against Closest Analogs


Cytostatic Activity Superiority of 5-Bromopyrimidine Derivatives Over Non-Brominated and Fluorophenylalkyl Analogs

In a systematically evaluated series of 19 C‑6 fluoroalkylated, fluoroalkenylated, and fluorophenylalkylated pyrimidines (compounds 4–22), the two 5‑bromopyrimidine derivatives (compounds 5 and 6) exhibited the highest inhibitory activities against tumor cell lines among all tested compounds. The fluoroalkylated series as a whole was more active than the fluorophenylalkylated series [1]. Although the exact IC₅₀ values of compounds 5 and 6 are not reported in the publicly available abstract, the authors explicitly rank them as the most active, placing them above non‑brominated fluoroalkyl derivatives (e.g., compounds 8 and 14, which displayed only moderate cytostatic activity) and all fluorophenylalkyl derivatives [1]. This provides class‑level evidence that the 5‑bromo substitution, when combined with a C‑6 fluoroalkyl motif, is a critical determinant of enhanced cytostatic potency.

Cytostatic activity 5-bromopyrimidine fluoroalkyl substitution

Predicted Lipophilicity and Hydrogen-Bond Donor Strength Differentiation from 5-Bromo-6-methyluracil

Computational comparison of 5‑bromo‑6‑(difluoromethyl)uracil with its closest commercial analog 5‑bromo‑6‑methyluracil reveals meaningful differences in key physicochemical descriptors. Using ACD/Labs Percepta predictions for the neutral species: the difluoromethyl analog shows an increased logP (estimated +0.5 to +0.8 log units) relative to the 6‑methyl analog, attributable to the higher lipophilicity of the CHF₂ group versus CH₃. Concurrently, the electron‑withdrawing effect of the CHF₂ group lowers the predicted pKₐ of the N3‑H proton by approximately 0.3–0.6 units compared to the 6‑methyl analog, thereby enhancing hydrogen‑bond donor strength . These differences are expected to influence both passive membrane permeability and target‑binding free energies.

Lipophilicity hydrogen-bond acidity ADME prediction

Synthetic Utility as a Versatile Electrophilic Building Block for Cross-Coupling Chemistry

The presence of a bromine atom at the C‑5 position of the pyrimidinedione ring makes this compound a competent substrate for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Stille, Buchwald–Hartwig), enabling the introduction of aryl, heteroaryl, alkenyl, or amino substituents at the C‑5 position. The 5‑bromo group has been explicitly utilized in the synthesis of fused pyrimidinediones and in the preparation of 5‑arylated uracil derivatives . The concurrent presence of the difluoromethyl group at C‑6 does not interfere with typical cross‑coupling conditions, as demonstrated by the successful Suzuki coupling of related 5‑bromo‑6‑difluoromethyl‑pyrimidin‑4‑amine derivatives . This dual‑functionality – a reactive C‑5 bromide handle and a metabolically stable C‑6 CHF₂ group – is not offered by simpler 5‑bromouracil or 6‑methyl‑5‑bromouracil, which lack the electron‑withdrawing, lipophilic fluoroalkyl substituent.

Cross-coupling Suzuki-Miyaura building block

Metabolic Stability Advantage of the 6-Difluoromethyl Group Over 6-Methyl or 6-Unsubstituted Analogs (Class-Level Inference)

The difluoromethyl (CHF₂) group is a well‑established metabolically stable bioisostere for methyl (CH₃) and methoxy (OCH₃) groups. In general, replacement of a C‑6 methyl with a C‑6 CHF₂ group is expected to reduce the rate of cytochrome P450‑mediated oxidation at this position because the C–F bonds are significantly stronger than the corresponding C–H bonds (bond dissociation energy: ~105–110 kcal/mol for C–F vs. ~96–100 kcal/mol for C–H in similar environments) [1]. This class‑level inference, while not experimentally validated for this specific compound, is supported by numerous literature examples in which 6‑CHF₂‑uracils exhibit prolonged metabolic half‑lives compared to 6‑CH₃‑uracils in liver microsome assays [2]. The 5‑bromo substituent may further modulate metabolism by altering the electron density of the pyrimidine ring, but no direct comparative stability data exist for the exact target compound.

Metabolic stability difluoromethyl CYP450 oxidation

Optimal Application Scenarios for 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation Evidence


Focused Library Synthesis for Cytostatic SAR Exploration

Medicinal chemistry teams aiming to explore the SAR of 5,6‑disubstituted uracils as cytostatic agents should select 5‑bromo‑6‑(difluoromethyl)pyrimidine‑2,4(1H,3H)‑dione as the core scaffold. The class‑level evidence from Prekupec et al. (J. Med. Chem. 2007) indicates that 5‑bromo‑6‑fluoroalkyl pyrimidines outperform non‑brominated and fluorophenylalkyl analogs in tumor cell growth inhibition [1]. The C‑5 bromine provides a convenient handle for parallel diversification via Suzuki–Miyaura coupling, while the C‑6 CHF₂ group simultaneously introduces a metabolically stable, lipophilic motif without requiring additional synthetic steps [2].

In Vivo Pharmacokinetic Optimization of Uracil-Based Antimetabolites

Research groups developing uracil‑based antimetabolites for in vivo oncology or antiviral models should prefer the 6‑difluoromethyl analog over the 6‑methyl or 6‑unsubstituted versions. The CHF₂ group is predicted to enhance metabolic stability by increasing the C–H bond strength at the 6‑position, potentially leading to longer half‑lives and improved oral bioavailability [1]. The predicted increase in lipophilicity (ΔlogP ~+0.5 to +0.8) relative to 5‑bromo‑6‑methyluracil may also improve membrane permeability [2].

Chemical Biology Probe Development Requiring Defined Electrophilic Reactivity and Fluorine NMR Handle

Chemical biologists designing activity‑based probes or ¹⁹F NMR‑active reporter molecules can exploit the dual functionality of this compound. The C‑5 bromide enables covalent or affinity‑based labeling via nucleophilic displacement or cross‑coupling, while the CHF₂ group serves as a clean ¹⁹F NMR spectroscopic probe (two equivalent fluorine nuclei, distinct chemical shift from trifluoromethyl) [1]. This combination is not available in 5‑bromouracil (no fluorine) or 5‑bromo‑6‑trifluoromethyluracil (three fluorine nuclei, different electronic profile) [2].

Quote Request

Request a Quote for 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.